molecular formula C8H12ClN3O B13348345 2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol

2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol

Cat. No.: B13348345
M. Wt: 201.65 g/mol
InChI Key: DCHMDFQTAZJBQQ-UHFFFAOYSA-N
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Description

2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol is a chemical compound with the molecular formula C8H12ClN3O It is characterized by the presence of a chloropyridazine ring, an ethyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol typically involves the reaction of 6-chloropyridazine with ethylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloropyridazin-3-yl)amino]ethan-1-ol
  • 2-[(6-Chloropyridazin-3-yl)oxy]ethan-1-ol

Uniqueness

2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol is unique due to the presence of both an ethyl group and an aminoethanol moiety, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups .

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)8-4-3-7(9)10-11-8/h3-4,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHMDFQTAZJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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